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Compound of Interest

Compound Name: Ethyl 5-bromo-2-cyanobenzoate

CAS No.: 127510-93-4

Cat. No.: B8005647 Get Quote

The foundational step in any spectroscopic analysis is a thorough examination of the

molecule's structure. Ethyl 5-bromo-2-cyanobenzoate is a trisubstituted benzene derivative.

The interplay between the electron-withdrawing cyano (-CN) and bromo (-Br) groups, and the

ethyl ester (-COOEt) group, dictates the electronic environment of each atom and,

consequently, its spectroscopic behavior.

Caption: Molecular structure of Ethyl 5-bromo-2-cyanobenzoate with atom numbering.

Based on this structure, we can anticipate the following:

¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet) and three distinct

aromatic protons. The aromatic signals are expected to be in the downfield region due to the

deshielding effects of the substituents.

¹³C NMR: Signals for all 10 unique carbon atoms, including the carbonyl carbon of the ester,

the nitrile carbon, and the aromatic carbons, whose shifts will be influenced by the attached

functional groups.

IR Spectroscopy: Characteristic strong absorptions for the C≡N (nitrile) and C=O (ester)

stretches.

Mass Spectrometry: A distinct molecular ion peak with a characteristic M+2 isotope peak of

nearly equal intensity, which is the hallmark of a monobrominated compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different proton

environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

~8.15 d 1H ~2.0 Ar-H (H-6)

~7.95 dd 1H ~8.5, 2.0 Ar-H (H-4)

~7.70 d 1H ~8.5 Ar-H (H-3)

4.45 q 2H 7.1 -OCH₂CH₃

| 1.42 | t | 3H | 7.1 | -OCH₂CH₃ |

Causality Behind Assignments:

Aromatic Protons (H-3, H-4, H-6): These protons are found in the downfield region (7.70-8.15

ppm) due to the deshielding effect of the aromatic ring current and the attached electron-

withdrawing groups.

H-6 is predicted to be the most downfield signal. It is ortho to the strongly electron-

withdrawing cyano group and will appear as a doublet due to coupling with H-4 (meta-

coupling, small J value).
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H-4 is ortho to the bromo group and meta to both the cyano and ester groups. It will be

split into a doublet of doublets by H-3 (ortho-coupling, larger J value) and H-6 (meta-

coupling, smaller J value).

H-3 is ortho to the ester group and will appear as a doublet due to coupling with H-4.

Ethyl Protons (-OCH₂CH₃): This is a classic ethyl ester pattern.[2]

The methylene protons (-CH₂-) are adjacent to an oxygen atom, which deshields them,

resulting in a chemical shift around 4.45 ppm. They are split into a quartet by the three

neighboring methyl protons (n+1 = 3+1 = 4).

The methyl protons (-CH₃) are more shielded, appearing upfield around 1.42 ppm. They

are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments

in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~164.0 C=O (Ester Carbonyl, C7)

~138.0 Ar-C (C4)

~135.5 Ar-C (C6)

~133.0 Ar-C (C1)

~131.0 Ar-C (C3)

~128.0 Ar-C (C5-Br)

~116.5 C≡N (Nitrile Carbon, C8)

~115.0 Ar-C (C2-CN)

~62.5 -OCH₂CH₃ (C9)
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| ~14.0 | -OCH₂CH₃ (C10) |

Causality Behind Assignments:

Carbonyl Carbon (C7): The ester carbonyl carbon is significantly deshielded and appears

furthest downfield (~164.0 ppm).

Aromatic Carbons (C1-C6): These appear in the typical aromatic region of 115-140 ppm. The

specific shifts are determined by the substituent effects. The carbons directly attached to the

electron-withdrawing groups (C2, C5) and the ester group (C1) show distinct chemical shifts.

Nitrile Carbon (C8): The carbon of the cyano group typically appears in the 115-120 ppm

range.[3]

Ethyl Carbons (C9, C10): The methylene carbon (C9) attached to the oxygen is deshielded

(~62.5 ppm) compared to the terminal methyl carbon (C10), which is found in the upfield

aliphatic region (~14.0 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their

vibrational frequencies.

Table 3: Predicted FT-IR Data

Frequency Range (cm⁻¹) Vibration Type Functional Group

~3100-3000 C-H Stretch Aromatic

~2980-2850 C-H Stretch Aliphatic (Ethyl)

~2230-2210 C≡N Stretch Nitrile

~1730-1715 C=O Stretch Ester

~1600-1450 C=C Stretch Aromatic Ring

~1250-1100 C-O Stretch Ester

| ~700-500 | C-Br Stretch | Aryl Halide |
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Causality Behind Assignments:

C≡N Stretch: The nitrile group has a very characteristic, sharp, and moderately intense

absorption band in the 2230-2210 cm⁻¹ region. Its presence is a strong diagnostic indicator.

C=O Stretch: The ester carbonyl group gives rise to a very strong and sharp absorption band

around 1730-1715 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency

compared to an aliphatic ester.

C-O Stretches: The ester also exhibits strong C-O stretching bands, typically in the 1250-

1100 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, further confirming its identity.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z (Mass-to-Charge
Ratio)

Assignment Interpretation

255/257 [M]⁺ and [M+2]⁺ Molecular ion peaks

226/228 [M - C₂H₅]⁺ Loss of the ethyl group

210/212 [M - OC₂H₅]⁺ Loss of the ethoxy radical

182/184 [M - COOC₂H₅]⁺
Loss of the entire ethyl ester

group

| 102 | [C₇H₄N]⁺ | Fragment from cleavage of Br and ester |

Causality Behind Assignments:

Molecular Ion and Isotope Pattern: The most critical feature is the pair of molecular ion peaks

at m/z 255 and 257. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1

natural abundance. This results in two peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity,

which is a definitive signature for a compound containing one bromine atom.
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Fragmentation: Under electron ionization, the molecular ion can fragment in predictable

ways. The most common fragmentations for an ethyl ester involve the loss of the ethyl group

(m/z 29) or the ethoxy radical (m/z 45), leading to the observed peaks at m/z 226/228 and

210/212, respectively. Further fragmentation can lead to the loss of the entire ester group.

Experimental Protocols
The following are standardized methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 500 MHz NMR Spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of purified Ethyl 5-bromo-2-
cyanobenzoate in 0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS)

as an internal standard (0.00 ppm).

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using parameters such

as 32 scans, a relaxation delay of 1 second, an acquisition time of 4 seconds, and a

spectral width of 16 ppm.[4]

¹³C NMR Acquisition: Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

Use typical parameters like 1024 scans, a relaxation delay of 2 seconds, and a spectral

width of 240 ppm.[4]

Data Processing: Process the raw data using appropriate NMR software (e.g.,

MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline

correction, and referencing to TMS. Integrate the ¹H NMR signals and determine the

chemical shifts and coupling constants.

FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

Ensure good contact using the built-in clamp.

Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.[4]

Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron

Ionization (EI) source.

Procedure:

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile

organic solvent like dichloromethane or ethyl acetate.

GC Separation: Inject the sample into the GC. A typical oven program might start at 50°C,

hold for 1 minute, and then ramp to 280°C at a rate of 15°C/min to ensure proper

volatilization and separation.

MS Analysis: The eluent from the GC is directed into the EI source (standard 70 eV). The

mass analyzer scans a mass-to-charge (m/z) range of 50-400.[4]

Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak ([M]⁺)

and the bromine isotope peak ([M+2]⁺). Analyze the fragmentation pattern to identify

characteristic fragment ions.

Logical Workflow for Structure Verification
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Initial Analysis

Hypothesis Generation

Detailed Framework Analysis

Confirmation

Mass Spec
(m/z 255/257)

1:1 Isotope Ratio

Hypothesis:
Structure contains one Br,

a nitrile, and an ester group.

IR Spec
(2225 cm⁻¹ C≡N)
(1720 cm⁻¹ C=O)

¹H NMR
- Ethyl Pattern (q, t)
- 3 Aromatic Signals

¹³C NMR
- 10 Unique Carbons

- Carbonyl, Nitrile C's confirmed

Structure Confirmed:
Ethyl 5-bromo-2-cyanobenzoate

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic verification of Ethyl 5-bromo-2-
cyanobenzoate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.nbinno.com/article/other-organic-chemicals/understanding-5-bromo-2-cyanobenzoic-acid-synthesis-applications-fine-chemicals-pk
https://pubmed.ncbi.nlm.nih.gov/23125038/
https://pubmed.ncbi.nlm.nih.gov/23125038/
https://www.rsc.org/suppdata/cc/b9/b904188e/b904188e.pdf
https://pdf.benchchem.com/1412/Structure_Elucidation_of_Ethyl_3_bromo_5_cyano_2_formylbenzoate_A_Technical_Guide.pdf
https://www.benchchem.com/product/b8005647#spectroscopic-data-of-ethyl-5-bromo-2-cyanobenzoate
https://www.benchchem.com/product/b8005647#spectroscopic-data-of-ethyl-5-bromo-2-cyanobenzoate
https://www.benchchem.com/product/b8005647#spectroscopic-data-of-ethyl-5-bromo-2-cyanobenzoate
https://www.benchchem.com/product/b8005647#spectroscopic-data-of-ethyl-5-bromo-2-cyanobenzoate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8005647?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8005647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

